N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine
Description
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a trifluoromethyl group, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c17-16(18,19)15-11-13(1-6-20-15)21-12-2-7-22(8-3-12)26(23,24)14-4-9-25-10-5-14/h1,6,11-12,14H,2-5,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXOBIFRUKDRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=NC=C2)C(F)(F)F)S(=O)(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the oxan-4-ylsulfonyl and trifluoromethyl groups. Common reagents used in these reactions include pyridine, piperidine, and various sulfonylating and trifluoromethylating agents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The piperidine and pyridine rings can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the oxan-4-ylsulfonyl and trifluoromethyl groups.
N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine ring but differ in the attached functional groups.
Uniqueness
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the oxan-4-ylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
